molecular formula C17H11FO2 B6365161 3-Fluoro-4-(naphthalen-1-yl)benzoic acid CAS No. 1261950-01-9

3-Fluoro-4-(naphthalen-1-yl)benzoic acid

Cat. No.: B6365161
CAS No.: 1261950-01-9
M. Wt: 266.27 g/mol
InChI Key: TWRRVXHHIZFOLX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(naphthalen-1-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a naphthalene substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. Its structure combines aromatic rigidity (naphthalene) with polar functionality (carboxylic acid and fluorine), influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-fluoro-4-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-10-12(17(19)20)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRRVXHHIZFOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-01-9
Record name Benzoic acid, 3-fluoro-4-(1-naphthalenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261950-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(naphthalen-1-yl)benzoic acid typically involves the reaction of 3-fluorobenzoic acid with naphthalene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-fluorobenzoic acid reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Fluoro-4-(naphthalen-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-4-(naphthalen-1-yl)benzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological responses. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

Naphthalene-Substituted Benzoic Acid Derivatives

Compounds with naphthalene substituents on benzoic acid exhibit distinct physicochemical and biological properties depending on substitution patterns:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
3-Fluoro-4-(naphthalen-1-yl)benzoic acid 3-F, 4-(naphthalen-1-yl) 280.27 High lipophilicity; potential PPAR/retinoid receptor modulation
4-(Naphthalen-1-yl)benzoic acid 4-(naphthalen-1-yl) 248.27 Lower polarity; used in polymer and material science
BMS961 3-F, 4-[[hydroxy(tetramethylnaphthalenyl)acetyl]amino] 437.46 Retinoid receptor agonist; enhanced steric bulk for receptor specificity
4-(Naphthalen-2-yl)benzoic acid 4-(naphthalen-2-yl) 248.27 Altered π-π stacking due to naphthalene orientation

Key Findings :

  • Substituent Position : The 1-yl vs. 2-yl naphthalene substitution (e.g., 4-(naphthalen-1-yl) vs. 4-(naphthalen-2-yl)) alters molecular interactions. The 1-yl group in 3-fluoro-4-(naphthalen-1-yl)benzoic acid may enhance steric hindrance compared to 2-yl analogs, affecting binding to planar receptors like PPARγ .
  • Functional Groups: BMS961, an amino-acylated derivative, shows higher receptor selectivity due to hydrogen-bonding interactions, unlike the parent benzoic acid .

Fluorinated Benzoic Acid Derivatives

Fluorination at the 3-position modulates electronic effects and metabolic stability:

Compound Name Substituents pKa (Carboxylic Acid) Applications Reference
3-Fluoro-4-(naphthalen-1-yl)benzoic acid 3-F, 4-naphthalen-1-yl ~3.5 (estimated) Drug discovery scaffolds
3-Fluoro-4-(trifluoromethyl)benzoic acid 3-F, 4-CF₃ 2.8 High electron-withdrawing effect; API precursor
2-Fluoro-4-[(naphthalen-2-yl)oxy]benzoic acid 2-F, 4-(naphthalen-2-yl)oxy ~4.0 Kinase inhibition (e.g., p38)

Key Findings :

  • Electron Effects : The trifluoromethyl group in 3-fluoro-4-(trifluoromethyl)benzoic acid lowers pKa significantly compared to the naphthalenyl analog, enhancing acidity and solubility in polar media .
  • Biological Targets : Fluorine at the 3-position in 3-fluoro-4-(naphthalen-1-yl)benzoic acid may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in PPAR agonists like GW0742 (a thiazole-containing analog) .

Retinoid and PPAR Receptor Modulators

  • BMS961: A synthetic retinoid with a hydroxy-tetramethylnaphthalenyl group, acts as a potent retinoid X receptor (RXR) agonist (EC₅₀ = 10 nM) . In contrast, 3-fluoro-4-(naphthalen-1-yl)benzoic acid lacks the amino-acyl group critical for RXR binding, suggesting divergent therapeutic applications.
  • TTNPB: A tetramethylnaphthalenyl propenyl benzoic acid derivative, is a classical retinoic acid receptor (RAR) agonist. Its elongated structure enables deeper penetration into receptor pockets compared to the compact naphthalen-1-yl analog .

Kinase Inhibitors

  • 4-(4-Phenylureidonaphthalen-1-yl)oxy Pyridinyl Benzoic Acid: This p38 kinase inhibitor (patented in 2017) demonstrates the role of urea and naphthalene motifs in ATP-competitive binding.

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